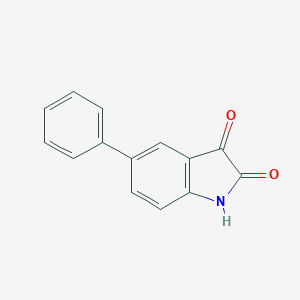

5-Phenylisatin

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(13)17/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYQIRIBDBKXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 5-Phenylisatin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 5-Phenylisatin. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, with the systematic IUPAC name 5-phenyl-1H-indole-2,3-dione, is a heterocyclic organic compound.[1] Its structure consists of an isatin core substituted with a phenyl group at the 5-position.

Chemical Structure:

| Identifier | Value |

| IUPAC Name | 5-phenyl-1H-indole-2,3-dione[1] |

| CAS Number | 109496-98-2[1] |

| Molecular Formula | C₁₄H₉NO₂[1] |

| Molecular Weight | 223.23 g/mol [1] |

| Synonyms | 5-Phenyl-1H-indole-2,3-dione, 5-Phenylindoline-2,3-dione[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Melting Point | Not explicitly found for the parent compound. |

| Boiling Point | Not experimentally determined. |

| Solubility | Insoluble in water.[2] Soluble in organic solvents like DMSO. |

| XLogP3 | 2.5[1] |

Spectroscopic Data

The structural characterization of this compound is typically achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Specific experimental data not available in search results. |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Specific experimental data not available in search results. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| Specific experimental data not available in search results. |

Mass Spectrometry

| m/z | Assignment |

| Specific experimental data not available in search results. |

Synthesis and Purification

Synthesis of this compound

This compound is commonly synthesized via a Suzuki coupling reaction.[3]

Experimental Protocol: Synthesis of this compound via Suzuki Coupling

-

Reactants: 5-Bromoisatin, Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent (e.g., a mixture of toluene, ethanol, and water).

-

Procedure:

-

To a reaction vessel, add 5-bromoisatin, phenylboronic acid, and the base.

-

Degas the solvent mixture and add it to the reaction vessel.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst to the mixture.

-

Heat the reaction mixture under reflux for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purification

The crude this compound can be purified by recrystallization.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water).

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot solvent.

-

If the solution is colored, treat it with activated charcoal and filter it hot.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals in a vacuum oven.

-

Biological Activity and Mechanism of Action

This compound and its derivatives have garnered significant interest due to their potent biological activities, particularly their anticancer properties.

Anticancer Activity

Studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain N-substituted this compound derivatives have shown high potency against human leukemia (K562) and liver cancer (HepG2) cells.[3][4] The presence of both the N-substituted benzyl and the C-5 phenyl groups has been found to greatly enhance cytotoxic activity.[3]

Table of IC₅₀ Values for this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 5-(p-methoxyphenyl)isatin derivative (1i) | HepG2 | 0.96[3][4] |

| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) | K562 | 0.03[3][4] |

| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) | HepG2 | 0.05[5] |

Mechanism of Action

The anticancer effects of isatin derivatives, including this compound, are believed to be mediated through multiple mechanisms. Two prominent pathways that have been implicated are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of the p53 signaling pathway.

Inhibition of VEGFR-2 Signaling:

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several isatin derivatives have been identified as potent inhibitors of VEGFR-2.[6][7][8][9] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its autophosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.[10]

Activation of the p53 Signaling Pathway:

The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1][11][] In many cancers, p53 is inactivated, often through its interaction with the E3 ubiquitin ligase Mdm2, which targets p53 for proteasomal degradation.[1] Certain isatin derivatives have been shown to activate p53 by interfering with the p53-Mdm2 interaction.[1][11][13] This disruption leads to the stabilization and accumulation of p53, which can then transcriptionally activate its target genes to induce apoptosis in cancer cells.

Anti-migration and Anti-angiogenic Effects

In addition to direct cytotoxicity, this compound derivatives have been shown to inhibit cancer cell migration and angiogenesis.[3][4][14] These effects are likely a consequence of the inhibition of key signaling pathways involved in cell motility and blood vessel formation, such as the VEGFR-2 pathway.

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Wound Healing Assay for Cell Migration

The wound healing (or scratch) assay is a straightforward method to study cell migration.

Protocol:

-

Cell Monolayer: Grow cells in a culture dish or multi-well plate to form a confluent monolayer.

-

Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Add fresh culture medium containing the test compound at various concentrations.

-

Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.

Tube Formation Assay for Angiogenesis

The tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures.

Protocol:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Add the test compound at various concentrations to the wells.

-

Incubation: Incubate the plate for several hours (typically 4-18 hours) to allow for the formation of tube-like structures.

-

Staining and Imaging: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Proposed Mechanism of Anticancer Action

Caption: Proposed anticancer mechanism of this compound.

References

- 1. Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Synthesis and cytotoxic studies of novel this compound derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Effects of an isatin derivative on tumor cell migration and angiogenesis - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08448G [pubs.rsc.org]

- 11. Novel Isatin-based activator of p53 transcriptional functions in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

Synthesis of 5-Phenylisatin from Isatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-phenylisatin, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus is on the efficient synthetic route commencing from isatin, proceeding through a 5-bromoisatin intermediate, and culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document furnishes detailed experimental protocols, a summary of quantitative data, and a visualization of a key signaling pathway associated with the biological activity of isatin derivatives. This guide is intended to be a valuable resource for researchers engaged in the synthesis and evaluation of novel isatin-based compounds for therapeutic applications.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile and privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The functionalization of the isatin core, particularly at the C-5 position, has been a key strategy in the development of novel therapeutic agents with enhanced potency and selectivity.

This compound, in particular, has emerged as a compound of interest due to its potential as an anti-cancer agent. The introduction of a phenyl group at the 5-position can significantly influence the molecule's biological activity, including its ability to inhibit critical cellular processes such as angiogenesis. This guide details a robust and widely utilized method for the synthesis of this compound, providing researchers with the necessary information to produce this valuable compound for further investigation.

Synthetic Pathway Overview

The synthesis of this compound from isatin is typically achieved in a two-step process:

-

Bromination of Isatin: The first step involves the electrophilic bromination of the isatin ring to produce 5-bromoisatin. This reaction selectively introduces a bromine atom at the C-5 position, which is activated towards electrophilic substitution.

-

Suzuki-Miyaura Cross-Coupling: The second and key step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromoisatin with phenylboronic acid. This powerful carbon-carbon bond-forming reaction efficiently replaces the bromine atom with a phenyl group, yielding the desired this compound.

Experimental Protocols

Synthesis of 5-Bromoisatin

This protocol is based on established methods for the regioselective bromination of isatin.

Materials:

-

Isatin

-

Pyridinium bromochromate (PBC) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Ether

-

Cold Water

Procedure:

-

To a suspension of pyridinium bromochromate (1.2 equivalents) in glacial acetic acid, add a solution of isatin (1.0 equivalent) in a minimal amount of glacial acetic acid.

-

Heat the reaction mixture at 90°C on a water bath with constant stirring for approximately 20 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add cold water to the reaction mixture to precipitate the product.

-

Extract the aqueous mixture with ether (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromoisatin.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-bromoisatin as an orange crystalline solid.

Synthesis of this compound via Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from the general procedure for the synthesis of 5-arylisatins.[1]

Materials:

-

5-Bromoisatin

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium fluoride (KF) or Potassium carbonate (K₂CO₃)

-

Methanol (MeOH) or Dimethylformamide (DMF)

-

Microwave reactor vials

-

Silica gel for column chromatography

-

Eluent (e.g., petroleum ether/ethyl acetate mixture)

Procedure:

-

In a microwave reactor vial, combine 5-bromoisatin (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium fluoride (2.0 equivalents), and palladium(II) acetate (5 mol%).

-

Add methanol to the vial to dissolve the reagents.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120°C for 20 minutes.

-

After cooling, evaporate the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 5-bromoisatin via the Suzuki-Miyaura coupling reaction, based on typical literature findings.[1]

| Parameter | Value/Description |

| Reactants | 5-Bromoisatin, Phenylboronic acid |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Base | Potassium fluoride (KF) or Potassium carbonate (K₂CO₃) |

| Solvent | Methanol (MeOH) or Dimethylformamide (DMF) |

| Reaction Temperature | 80 - 120°C |

| Reaction Time | 20 minutes (microwave-assisted) |

| Yield | 70 - 80% (isolated yield) |

Biological Context and Signaling Pathway

Isatin derivatives, including this compound, have garnered significant attention for their anti-cancer properties, particularly their ability to inhibit angiogenesis.[2][3][4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. One of the key regulators of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. Several studies have shown that isatin derivatives can act as potent inhibitors of VEGFR-2.[1][5][6]

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers the dimerization and autophosphorylation of the receptor. This activation initiates a downstream signaling cascade involving key proteins such as PLCγ, PKC, Raf, MEK, and ERK. The culmination of this pathway is the promotion of endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.

This compound and its derivatives are hypothesized to exert their anti-angiogenic effects by inhibiting the kinase activity of VEGFR-2. By blocking the autophosphorylation of the receptor, they effectively halt the downstream signaling cascade, thereby preventing the cellular processes required for angiogenesis.

References

- 1. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and cytotoxic studies of novel this compound derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic studies of novel this compound derivatives and their anti-migration and anti-angiogenic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenylisatin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 5-phenylisatin derivatives. Isatin and its analogues represent a pivotal scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The introduction of a phenyl group at the 5-position of the isatin core has been shown to significantly enhance potency, particularly in the realm of anticancer research. This document details the prevalent synthetic methodologies, thorough characterization techniques, and insights into the mechanism of action of these promising compounds.

Synthesis of this compound Derivatives

The construction of this compound derivatives typically involves a multi-step synthetic sequence. A common and effective strategy commences with a commercially available substituted isatin, which is first halogenated at the 5-position, followed by a palladium-catalyzed cross-coupling reaction to introduce the phenyl moiety. Subsequent modifications, such as N-alkylation or substitution on the phenyl ring, allow for the creation of a diverse library of analogues.

A representative synthetic approach is the Suzuki-Miyaura cross-coupling reaction, which offers a versatile and high-yielding method for the formation of the C-C bond between the isatin core and the phenyl group.

General Synthetic Workflow

The logical flow for the synthesis of various this compound derivatives is depicted below.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and can be adapted for the synthesis of a wide range of this compound analogues.[1]

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromoisatin with phenylboronic acid.

Materials:

-

5-Bromoisatin

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add 5-bromoisatin (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

-

Add palladium(II) acetate (0.05 eq) to the mixture.

-

The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the reaction vessel.

-

The reaction mixture is heated to 80-90 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

N-Alkylation of this compound

This protocol outlines the N-alkylation of this compound with an appropriate alkyl or benzyl halide.

Materials:

-

This compound

-

Alkyl or benzyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).[2]

-

Stir the mixture at room temperature for 30 minutes.

-

Add the corresponding alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

If necessary, the crude product is purified by recrystallization or column chromatography to yield the desired N-substituted this compound derivative.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of the synthesized this compound derivatives are performed using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes typical spectroscopic data for a representative N-substituted this compound derivative.

| Compound | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec. (m/z) |

| N-benzyl-5-phenylisatin | 85 | 168-170 | 7.60-6.80 (m, 12H, Ar-H), 4.95 (s, 2H, N-CH₂) | 183.5, 158.2, 150.1, 138.0, 135.2, 134.8, 129.0, 128.8, 127.9, 127.5, 125.5, 124.0, 117.8, 111.5, 43.8 | 314.1 [M+H]⁺ |

Note: NMR spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[1] Samples are dissolved in an appropriate deuterated solvent. The chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in positive or negative ion mode. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film. Characteristic absorption bands for the isatin core include C=O stretching vibrations around 1730-1750 cm⁻¹ and 1610-1620 cm⁻¹.

Biological Activity and Signaling Pathways

This compound derivatives have emerged as potent anticancer agents, exhibiting a range of activities including cytotoxicity, anti-migration, and anti-angiogenesis.[3][4] Several studies have indicated that these compounds can inhibit tumor growth by targeting key signaling pathways involved in angiogenesis.[4][5]

Anti-Angiogenic Activity

A significant mechanism through which this compound derivatives exert their anticancer effects is the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. This inhibition is often achieved by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[5]

The diagram below illustrates the inhibitory effect of this compound derivatives on the VEGF signaling cascade.

References

- 1. Synthesis and cytotoxic studies of novel this compound derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of an isatin derivative on tumor cell migration and angiogenesis - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08448G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Phenylisatin: A Technical Guide for Researchers

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 5-Phenylisatin, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of its structural characterization through spectroscopic techniques, complete with detailed experimental protocols and data interpretation.

Introduction

This compound, with the chemical formula C₁₄H₉NO₂, is a derivative of isatin, a privileged scaffold in the design of novel therapeutic agents. The substitution of a phenyl group at the 5-position of the isatin core significantly influences its electronic properties and biological activity. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its analogues, which are crucial steps in the drug discovery and development pipeline. This technical guide presents a consolidated repository of the key spectroscopic data for this compound, aimed at researchers, scientists, and professionals in the field.

Spectroscopic Data

The structural integrity and key functional groups of this compound have been confirmed through a combination of NMR, IR, and Mass Spectrometry. While specific experimental data for the unsubstituted this compound can be found within the supporting information of various research articles, this guide provides representative data for a closely related derivative, 5-(4-methoxyphenyl)indoline-2,3-dione, as a reference.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 11.10 | s | 1H | NH (Isatin) |

| 7.80 - 7.20 | m | 8H | Aromatic Protons |

Note: The chemical shifts for the aromatic protons of the isatin core and the phenyl ring typically appear as a complex multiplet in the downfield region.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 184.5 | C=O (C3) |

| 159.0 | C=O (C2) |

| 150.0 - 110.0 | Aromatic Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch |

| 1750 - 1730 | Strong | C=O Stretch (Ketone, C3) |

| 1730 - 1710 | Strong | C=O Stretch (Amide, C2) |

| 1620 - 1580 | Medium | C=C Stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₉NO₂), the expected molecular weight is approximately 223.23 g/mol .

Electrospray Ionization (ESI-MS)

| m/z | Ion |

| 224.07 | [M+H]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1.0 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: 0-200 ppm.

IR Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly used.

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal.

-

KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is typically used.

Parameters:

-

Ionization Mode: Positive or negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: 70-120 V.

-

Mass Range: 50-500 m/z.

Workflow for Spectroscopic Characterization

The logical flow of experiments for the complete spectroscopic characterization of this compound is outlined below.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a foundational resource for researchers working with this compound and its derivatives. The detailed NMR, IR, and MS data are essential for confirming the chemical identity and purity of synthesized compounds, while the experimental methodologies offer a standardized approach for obtaining reliable and reproducible results. This comprehensive spectroscopic profile will aid in the rational design and development of new isatin-based compounds with potential therapeutic applications.

References

The Multifaceted Biological Activities of 5-Phenylisatin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isatin, an endogenous indole derivative, has long been a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties. The introduction of a phenyl group at the 5-position of the isatin core has given rise to a class of compounds, 5-phenylisatin and its analogs, with potent and varied biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, monoamine oxidase (MAO) inhibitory, and antiviral properties.

Anticancer Activity of this compound Analogs

This compound derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and suppression of tumor-associated processes like migration and angiogenesis.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various this compound analogs has been extensively evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds against various cancer cell lines are summarized in the tables below.

Table 1: Cytotoxicity of 5-Substituted Isatin Analogs

| Compound | R | Cell Line | IC50 (µM) | Reference |

| 1a | H | K562 | >10 | [1] |

| 1b | F | K562 | >10 | [1] |

| 1c | Cl | K562 | >10 | [1] |

| 1d | Br | K562 | >10 | [1] |

| 1e | CH3 | K562 | >10 | [1] |

| 1f | OCH3 | K562 | >10 | [1] |

| 1g | CF3 | K562 | >10 | [1] |

| 1h | Phenyl | K562 | 1.23 | [1] |

| 1i | p-methoxyphenyl | K562 | 0.96 | [1] |

| 1j | p-fluorophenyl | K562 | 2.45 | [1] |

| 1k | p-chlorophenyl | K562 | 3.12 | [1] |

Table 2: Cytotoxicity of N-Substituted-5-(p-methoxyphenyl)isatin Analogs

| Compound | R' | Cell Line | IC50 (µM) | Reference |

| 2a | H | K562 | 0.96 | [1] |

| 2b | Methyl | K562 | 0.87 | [1] |

| 2c | Ethyl | K562 | 0.75 | [1] |

| 2d | n-Propyl | K562 | 0.63 | [1] |

| 2e | n-Butyl | K562 | 0.51 | [1] |

| 2f | Benzyl | K562 | 0.23 | [1] |

| 2g | p-methylbenzyl | K562 | 0.19 | [1] |

| 2h | p-fluorobenzyl | K562 | 0.15 | [1] |

| 2i | p-chlorobenzyl | K562 | 0.12 | [1] |

| 2j | p-bromobenzyl | K562 | 0.10 | [1] |

| 2k | p-cyanobenzyl | K562 | 0.08 | [1] |

| 2l | p-nitrobenzyl | K562 | 0.06 | [1] |

| 2m | p-methoxybenzyl | K562 | 0.03 | [1] |

Inhibition of Cell Migration and Angiogenesis

Beyond direct cytotoxicity, certain this compound analogs have been shown to inhibit cancer cell migration and angiogenesis, crucial processes in tumor metastasis and growth. For instance, N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (compound 2m) significantly inhibits the migration of HepG2 liver cancer cells and the tube formation of human umbilical vein endothelial cells (HUVECs).[1]

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound analogs are often attributed to their ability to modulate key signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two such critical pathways are the Ras/Raf/MEK/ERK and the VEGFR-2 signaling cascades.

Monoamine Oxidase (MAO) Inhibition

Certain this compound analogs have demonstrated potent inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. This positions them as potential therapeutic agents for neurological disorders like depression and Parkinson's disease.

Quantitative MAO Inhibition Data

The inhibitory potency of this compound and its derivatives against human MAO-A and MAO-B is presented in Table 3.

Table 3: Inhibition of Monoamine Oxidase by 5-Substituted Isatin Analogs

| Compound | Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| Isatin | - | 12.3 | 4.86 | [2] |

| 4-Chloroisatin | 4-Cl | 0.812 | - | [2] |

| 5-Bromoisatin | 5-Br | - | 0.125 | [2] |

| 5-Hydroxyisatin | 5-OH | 8.4 | - | [3] |

| (E)-5-Styrylisatin | 5-Styryl | - | 0.009 | [3] |

Antiviral Activity

The isatin scaffold has a long history in antiviral research, and this compound derivatives are no exception. These compounds have shown promising activity against a range of viruses.

Quantitative Antiviral Data

The 50% effective concentration (EC50) values for representative isatin derivatives against various viruses are shown in Table 4.

Table 4: Antiviral Activity of Isatin Analogs

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Isatin-β-thiosemicarbazone | Vaccinia virus | - | 3.3 | [4] |

| 5-Fluoroisatin derivative | Vesicular Stomatitis Virus | Vero | - | [5] |

| Norfloxacin-isatin Mannich base (1a) | HIV-1 | - | 11.3 (µg/mL) | [4] |

| Norfloxacin-isatin Mannich base (1b) | HIV-1 | - | 13.9 (µg/mL) | [4] |

| Isatin-thiosemicarbazone (10c) | HIV-1 | CEM | 2.62 | [4] |

| Isatin-thiosemicarbazone (10f) | HIV-1 | CEM | 3.40 | [4] |

| Isatin-thiosemicarbazone (10i) | HIV-1 | CEM | 2.85 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Analogs

A general multi-step synthesis for N-substituted this compound analogs is outlined below.

Detailed Protocol:

-

Sandmeyer Isatin Synthesis: A substituted aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate to form the corresponding isonitrosoacetanilide.

-

Cyclization: The isonitrosoacetanilide intermediate is then cyclized in the presence of concentrated sulfuric acid to yield the 5-substituted isatin.

-

Suzuki Coupling: The 5-halo-substituted isatin is coupled with an appropriate arylboronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent (e.g., toluene/ethanol/water mixture) under reflux to afford the this compound.

-

N-Alkylation/Arylation: The this compound is then reacted with an alkyl or aryl halide in the presence of a base (e.g., K2CO3 or NaH) in a polar aprotic solvent (e.g., DMF or acetone) to yield the final N-substituted this compound analog. The products are typically purified by recrystallization or column chromatography.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Wound Healing (Scratch) Assay

Principle: This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells close the gap.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to full confluency.

-

Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing the test compound or vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Tube Formation Assay

Principle: This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a key step in angiogenesis.

Protocol:

-

Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.

-

Treatment: Add medium containing the test compound or vehicle control.

-

Incubation: Incubate the plate for 6-12 hours to allow for tube formation.

-

Imaging: Visualize and photograph the tube network using a microscope.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.

Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay measures the activity of MAO by monitoring the oxidation of a substrate, such as kynuramine, which produces a fluorescent product.

Protocol:

-

Enzyme and Inhibitor Incubation: Pre-incubate recombinant human MAO-A or MAO-B with various concentrations of the test compound in a buffer at 37°C.

-

Substrate Addition: Initiate the reaction by adding the kynuramine substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 values for each compound.

Plaque Reduction Assay

Principle: This assay determines the antiviral activity of a compound by measuring the reduction in the number of viral plaques (zones of cell death) in a cell monolayer.

Protocol:

-

Cell Seeding: Seed host cells in a 6-well plate and grow to confluency.

-

Viral Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing different concentrations of the test compound.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control to determine the EC50 value.

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, including potent anticancer, MAO inhibitory, and antiviral effects, underscore the value of the isatin scaffold as a template for the design of novel therapeutic agents. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field. Future studies focusing on optimizing the structure-activity relationships, improving pharmacokinetic profiles, and conducting in vivo efficacy studies will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. jazanu.edu.sa [jazanu.edu.sa]

- 2. Discerning of isatin-based monoamine oxidase (MAO) inhibitors for neurodegenerative disorders by exploiting 2D, 3D-QSAR modelling and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of 5-Phenylisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticancer activity of 5-phenylisatin and its derivatives. Isatin, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including potent anticancer effects. The introduction of a phenyl group at the 5-position of the isatin core has been shown to be a promising strategy for enhancing cytotoxic activity against various cancer cell lines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to serve as a comprehensive resource for researchers in the field of oncology drug discovery.

Data Presentation: Cytotoxicity of this compound Derivatives

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Compound 2m (N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin) | K562 | Human Chronic Myelogenous Leukemia | 0.03 | [1][2] |

| HepG2 | Human Liver Carcinoma | 0.05 | [2] | |

| Compound 1i | HepG2 | Human Liver Carcinoma | 0.96 | [2] |

| Isatin-Hydrazone Derivative 4j | MCF-7 | Human Breast Adenocarcinoma | 1.51 ± 0.09 | |

| Isatin-Hydrazone Derivative 4k | MCF-7 | Human Breast Adenocarcinoma | 3.56 ± 0.31 | |

| Isatin-Hydrazone Derivative 4e | MCF-7 | Human Breast Adenocarcinoma | 5.46 ± 0.71 | |

| A2780 | Human Ovarian Adenocarcinoma | 18.96 ± 2.52 | ||

| Multi-substituted Isatin Derivative 4l | K562 | Human Chronic Myelogenous Leukemia | 1.75 | [3] |

| HepG2 | Human Liver Carcinoma | 3.20 | [3] | |

| HT-29 | Human Colon Adenocarcinoma | 4.17 | [3] | |

| 5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dione 5a | U937 | Human Histiocytic Lymphoma | 0.19 | [4] |

Proposed Mechanisms of Anticancer Activity

This compound derivatives have been shown to exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction

One of the key mechanisms of action is the induction of apoptosis in cancer cells.[2] This process is often mediated by the activation of a cascade of enzymes called caspases, which are the central executioners of apoptosis. While the precise upstream signaling is still under investigation, it is proposed that this compound derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis.

References

- 1. Synthesis and cytotoxic studies of novel this compound derivatives and their anti-migration and anti-angiogenic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic studies of novel this compound derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Isatin-based compounds for use in targeted anti-Cancer therapy | Semantic Scholar [semanticscholar.org]

The Anti-Cancer Mechanism of 5-Phenylisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant potential in oncology. Among these, 5-phenylisatin and its analogues have demonstrated potent cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of action of this compound derivatives in cancer cells, focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and angiogenesis. The information presented herein is intended to support further research and drug development efforts in this area.

Cytotoxicity of this compound Derivatives

The anti-proliferative activity of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (Compound 2m) | K562 (Human leukemia) | 0.03 | [1][2] |

| HepG2 (Human liver cancer) | 0.05 | [1] | |

| HUVEC (Human umbilical vein endothelial cells) | 0.92 | [1] | |

| 5-(p-chlorophenyl)isatin (Compound 1i) | HepG2 (Human liver cancer) | 0.96 | [1] |

| 5-acetamido-1-(methoxybenzyl) isatin | K562 (Human leukemia) | 0.29 | |

| HepG2 (Human liver cancer) | - | ||

| HT-29 (Human colon cancer) | - | ||

| PC-3 (Human prostate cancer) | - | ||

| Indole-isatin hybrid (Compound 5o) | A-549 (Human lung cancer) | 0.86 | [3] |

| NCI-H69AR (Resistant lung cancer) | 10.4 | [3] | |

| ZR-75 (Human breast cancer) | - | ||

| HT-29 (Human colon cancer) | - | ||

| Indole-isatin hybrid (Compound 5w) | ZR-75, HT-29, A-549 | 1.91 (average) | [3] |

Core Mechanisms of Action

The anti-cancer effects of this compound derivatives are multi-faceted, primarily involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and impeding the processes of cell migration and the formation of new blood vessels (angiogenesis) that are crucial for tumor growth and metastasis.

Induction of Apoptosis

This compound derivatives have been shown to trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This is characterized by changes in the mitochondrial membrane potential and the modulation of key regulatory proteins.

-

Mitochondrial Pathway Activation : Treatment with this compound derivatives leads to a decrease in the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic cascade.

-

Regulation of Bcl-2 Family Proteins : These compounds alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, leading to the release of cytochrome c from the mitochondria.

-

Caspase Activation : The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) is observed. Activated caspase-3 proceeds to cleave various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.

Cell Cycle Arrest

Derivatives of this compound have been observed to interfere with the normal progression of the cell cycle, leading to an accumulation of cells in specific phases, thereby preventing their proliferation.

-

G2/M Phase Arrest : The compound N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) has been shown to induce cell cycle arrest in the G2/M phase in K562 leukemia cells.[1]

-

Modulation of Cell Cycle Regulators : This arrest is associated with the downregulation of key proteins that drive the G2/M transition, such as Cyclin B and CDC25C. Concurrently, an upregulation of the phosphorylated (inactive) forms of CDC25C and CDK1 (p-CDC25C and p-CDK1) is observed, further contributing to the G2/M block.

Inhibition of Cell Migration and Angiogenesis

The metastatic spread of cancer is highly dependent on the ability of cancer cells to migrate and the formation of new blood vessels to supply nutrients to the tumor. This compound derivatives have been shown to inhibit both of these critical processes.

-

Inhibition of Cell Migration : Wound healing and transwell migration assays have demonstrated that these compounds can significantly inhibit the migratory capacity of cancer cells, such as the HepG2 liver cancer cell line.[1]

-

Anti-Angiogenic Effects : In vitro tube formation assays using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound derivatives can disrupt the formation of capillary-like structures, indicating a potent anti-angiogenic effect.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment : Treat cancer cells with the desired concentrations of the this compound derivative for the indicated time.

-

Cell Harvesting : Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining : Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting : Treat cells as described for the apoptosis assay and harvest.

-

Cell Fixation : Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Cell Staining : Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis : Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Wound Healing Assay

-

Cell Seeding : Grow cancer cells to confluence in a 6-well plate.

-

Scratch Creation : Create a linear scratch in the cell monolayer using a sterile pipette tip.

-

Treatment and Imaging : Wash the cells to remove debris and add fresh medium containing the this compound derivative. Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Data Analysis : Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Transwell Migration Assay

-

Chamber Setup : Place a Transwell insert with a porous membrane into a well of a 24-well plate containing medium with a chemoattractant (e.g., FBS).

-

Cell Seeding : Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.

-

Treatment : Add the this compound derivative to the upper chamber.

-

Incubation : Incubate for 24-48 hours to allow cell migration.

-

Cell Staining and Counting : Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet. Count the number of migrated cells under a microscope.

HUVEC Tube Formation Assay

-

Matrigel Coating : Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

-

Cell Seeding and Treatment : Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the this compound derivative.

-

Incubation : Incubate for 6-12 hours to allow for the formation of capillary-like tube structures.

-

Imaging and Analysis : Visualize and photograph the tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length and the number of branch points.

Western Blot Analysis

-

Protein Extraction : Lyse treated and untreated cancer cells to extract total protein.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting : Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin B, p-CDK1) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry : Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways Implicated

Preliminary evidence suggests that the anti-cancer effects of this compound derivatives may be mediated through the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. However, the precise molecular targets and the detailed mechanisms of how these compounds interact with and modulate these pathways are still under active investigation and represent a key area for future research.

Conclusion

This compound and its derivatives represent a promising class of anti-cancer agents with a multi-pronged mechanism of action that includes the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and angiogenesis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds. Future studies should focus on elucidating the specific molecular targets and the intricate signaling pathways involved to optimize the design of next-generation this compound-based cancer therapeutics.

References

- 1. Synthesis and cytotoxic studies of novel this compound derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxic studies of novel this compound derivatives and their anti-migration and anti-angiogenic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

The Structure-Activity Relationship of 5-Phenylisatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-phenylisatin derivatives, focusing on their therapeutic potential. Isatin, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse biological activities. The introduction of a phenyl group at the C-5 position of the isatin core has emerged as a particularly fruitful strategy in the development of potent bioactive molecules. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity of this compound Derivatives

The anticancer properties of this compound derivatives have been extensively investigated, revealing potent cytotoxic effects against various cancer cell lines. The SAR studies in this area are the most mature, providing clear insights into the structural requirements for enhanced potency and selectivity.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound derivatives is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of representative this compound derivatives against human leukemia (K562) and human liver cancer (HepG2) cell lines.

Table 1: Cytotoxic Activity of 5-Substituted Isatin Derivatives

| Compound | R | IC50 (μM) vs. K562 | IC50 (μM) vs. HepG2 |

| 1a | H | > 40 | > 40 |

| 1i | 4-methoxyphenyl | 1.02 | 0.96 |

| 1j | 4-chlorophenyl | 2.34 | 3.12 |

| 1k | 4-fluorophenyl | 1.87 | 2.54 |

Table 2: Cytotoxic Activity of N-Substituted-5-phenylisatin Derivatives

| Compound | N-Substituent | 5-Phenyl Substituent | IC50 (μM) vs. K562 | IC50 (μM) vs. HepG2 |

| 2a | H | 4-methoxyphenyl | 1.02 | 0.96 |

| 2m | 4-methoxybenzyl | 4-methoxyphenyl | 0.03 | 0.58 |

| 2n | 4-chlorobenzyl | 4-methoxyphenyl | 0.09 | 0.88 |

| 2o | 4-fluorobenzyl | 4-methoxyphenyl | 0.07 | 0.76 |

Structure-Activity Relationship (SAR) Analysis

The data presented in Tables 1 and 2 highlight several key SAR trends for the anticancer activity of this compound derivatives[1]:

-

Substitution at C-5: The presence of a phenyl ring at the C-5 position of the isatin core is crucial for cytotoxic activity. Unsubstituted isatin (1a) is largely inactive, while the introduction of a phenyl group, particularly a substituted one, significantly enhances potency. Electron-donating groups, such as a methoxy group at the para-position of the C-5 phenyl ring (1i), appear to be favorable for activity.

-

Substitution at N-1: N-alkylation of the isatin core with substituted benzyl groups dramatically increases cytotoxic activity. For instance, the N-(p-methoxybenzyl) derivative (2m) exhibits a significantly lower IC50 value against K562 cells compared to its N-unsubstituted counterpart (2a)[1]. This suggests that the N-substituent may be involved in key interactions with the biological target.

-

Intact C-3 Carbonyl: Modifications at the C-3 carbonyl group of the isatin ring generally lead to a decrease or loss of activity. This indicates that the C-3 keto group is essential for the cytotoxic mechanism of these compounds.

Anti-Angiogenic and Anti-Migratory Effects

Beyond direct cytotoxicity, certain this compound derivatives have been shown to inhibit tumor progression by targeting angiogenesis and cell migration. For example, N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (compound 2m) has been observed to significantly inhibit the proliferation and migration of HepG2 liver cancer cells and reduce the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs)[1].

The investigation of anti-angiogenic and anti-migratory properties of this compound derivatives typically follows a logical experimental workflow.

Caption: Experimental workflow for evaluating the anticancer properties of this compound derivatives.

The anti-angiogenic effects of isatin derivatives are often attributed to their ability to inhibit key signaling pathways involved in blood vessel formation. One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.

Caption: Inhibition of the VEGFR2 signaling pathway by this compound derivatives.

Antimicrobial Activity of this compound Derivatives

While the anticancer properties of this compound derivatives are well-documented, their potential as antimicrobial agents is an emerging area of research. Limited quantitative data is available specifically for this compound derivatives; however, studies on related isatin structures provide valuable insights.

Quantitative Antimicrobial Data

A study on biphenylglyoxamide-based antimicrobial peptide mimics synthesized from 5-phenylisatins provides some of the most relevant quantitative data. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative compound against various bacterial strains.

Table 3: Antimicrobial Activity of a Biphenylglyoxamide Derivative (15c) from this compound

| Compound | Bacterial Strain | MIC (μM) |

| 15c | Staphylococcus aureus | 8 |

| 15c | Escherichia coli | 16 |

| 15c | Pseudomonas aeruginosa | 63 |

Structure-Activity Relationship (SAR) Analysis

Based on the available data for isatin derivatives and their analogues, the following preliminary SAR observations for antimicrobial activity can be made:

-

Lipophilicity and C-5 Substitution: The introduction of a lipophilic phenyl group at the C-5 position can influence the antimicrobial activity. Halogen substitutions (e.g., chloro, bromo) on the isatin ring at the C-5 position have been shown in some isatin series to enhance antibacterial activity[2]. The biphenyl moiety, derived from this compound, appears to be particularly important for activity against Gram-negative bacteria.

-

N-Substitution: Modifications at the N-1 position with various alkyl or benzyl groups can modulate the antimicrobial potency, likely by altering the overall lipophilicity and membrane permeability of the compounds.

-

Modifications at C-3: The C-3 position of the isatin core is a common site for derivatization to generate Schiff bases and other analogues, which have shown a broad spectrum of antimicrobial activities.

It is important to note that a comprehensive SAR for the antimicrobial effects of this compound derivatives is yet to be fully elucidated and requires further investigation.

Antiviral Activity of this compound Derivatives

The antiviral potential of this compound derivatives is the least explored area among their biological activities. While isatin and its derivatives have been reported to exhibit activity against a range of viruses, including HIV and influenza viruses, specific quantitative data and detailed SAR studies for this compound derivatives are scarce in the current literature.

General findings for the broader class of isatin derivatives suggest that:

-

N-Substitution: The nature of the substituent at the N-1 position can significantly impact antiviral activity.

-

C-5 Substitution: The electronic and steric properties of substituents at the C-5 position can influence the potency and spectrum of antiviral effects.

Further research is needed to systematically evaluate a library of this compound derivatives against various viral targets to establish a clear SAR and identify lead compounds for further development.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections provide outlines of the key experimental protocols cited in the evaluation of this compound derivatives.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., K562, HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to evaluate the effect of compounds on cell migration.

-

Cell Monolayer Formation: Cells are grown to confluence in a multi-well plate.

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or "wound" in the cell monolayer.

-

Compound Treatment: The cells are washed to remove debris and then incubated with the test compounds in a low-serum medium.

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).

-

Data Analysis: The rate of wound closure is quantified by measuring the area of the gap over time.

HUVEC Tube Formation Assay for Angiogenesis

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Matrigel Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to polymerize.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.

-

Compound Treatment: The cells are treated with the this compound derivatives.

-

Incubation: The plate is incubated for a period (e.g., 6-18 hours) to allow for the formation of tube-like structures.

-

Visualization and Quantification: The formation of the tubular network is visualized by microscopy and quantified by measuring parameters such as the number of junctions and total tube length.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the realm of oncology. The SAR for anticancer activity is well-defined, indicating that substitutions at the N-1 and C-5 positions are key to enhancing potency. The anti-angiogenic and anti-migratory effects of these compounds further underscore their potential as multifaceted anticancer drugs.

The exploration of this compound derivatives as antimicrobial and antiviral agents is still in its nascent stages. While preliminary data is encouraging, a systematic investigation is required to establish a clear SAR and identify lead candidates. Future research should focus on:

-

Synthesizing and screening a broader and more diverse library of this compound derivatives against a wide range of bacterial, fungal, and viral pathogens.

-

Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in vivo efficacy and safety profiles.

This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of this versatile class of molecules.

References

Discovery and natural sources of isatin compounds

An In-depth Technical Guide to the Discovery and Natural Sources of Isatin Compounds

Introduction

Isatin (1H-indole-2,3-dione) is a versatile endogenous heterocyclic compound first synthesized in 1840. Possessing a unique structure that includes an indole nucleus with keto and γ-lactam moieties, isatin serves as a valuable precursor in the synthesis of a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties. Beyond its synthetic utility, isatin is a naturally occurring molecule, identified in various plant, animal, and microbial species, and is also found in mammalian tissues and fluids as an endogenous regulator. This technical guide provides a comprehensive overview of the historical discovery of isatin, its diverse natural sources, quantitative data on its prevalence, detailed experimental protocols for its isolation, and its primary biosynthetic pathways.

The Discovery of Isatin

The history of isatin begins not in nature, but in the laboratory. In 1840, Otto Linné Erdman and Auguste Laurent first obtained this orange-red crystalline compound. Their pioneering work involved the oxidation of indigo dye using nitric acid and chromic acids. This discovery established isatin as a derivative of the indole structure and opened the door to over a century of research into its chemistry and biological significance.

5-Phenylisatin: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Among these, 5-phenylisatin has emerged as a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their synthesis, chemical properties, and potent biological activities. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the implicated signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

The isatin core is a versatile pharmacophore found in numerous biologically active compounds. The introduction of a phenyl group at the 5-position of the isatin ring has been shown to significantly enhance its therapeutic properties, especially its anti-cancer efficacy. Derivatives of this compound have demonstrated potent cytotoxicity against a variety of cancer cell lines, primarily through the induction of apoptosis and the inhibition of angiogenesis and cell migration.[1][2] This guide will explore the molecular mechanisms underlying these effects and provide practical information for researchers working with this class of compounds.

Chemical Properties and Synthesis

This compound is a solid at room temperature with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol .[3][4]

The synthesis of this compound derivatives typically involves a multi-step process. A common route begins with the Sandmeyer reaction to introduce a cyano group, followed by a Suzuki coupling to introduce the phenyl group at the 5-position of the isatin core. Further modifications, such as N-alkylation or substitution on the phenyl ring, can be performed to generate a library of derivatives with diverse biological activities.[1]

Biological Activities and Therapeutic Potential

The primary therapeutic potential of this compound derivatives lies in their anti-cancer properties. These compounds have been shown to be potent inhibitors of cancer cell proliferation, migration, and angiogenesis.[1][2]

Anticancer Activity